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molecular formula C7H16ClNO B577709 3-(2-Methylpropoxy)azetidine hydrochloride CAS No. 1309207-99-5

3-(2-Methylpropoxy)azetidine hydrochloride

Cat. No. B577709
M. Wt: 165.661
InChI Key: VYVVLPMWPWLLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321769B2

Procedure details

1-Chloroethyl chloroformate (83 μL, 0.77 mmol) was added to a solution of 1-benzhydryl-3-isobutoxyazetidine (175 mg, 0.60 mmol) in 1,2-dichloroethane (3 mL) at room temperature. The reaction mixture was then heated up to 70° C. and stirred for 1.5 hours. After cooling down to room temperature, methanol (3 mL) was added and the reaction mixture was heated again to 70° C. and stirred for an additional 1.5 hours. After concentration to dryness, the crude mixture was triturated in pentane (2×5 mL) to give a yellow oil (98 mg, quantitative) which was used in the next step without further purification.
Quantity
83 μL
Type
reactant
Reaction Step One
Name
1-benzhydryl-3-isobutoxyazetidine
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C(OC(Cl)C)=O.C([N:21]1[CH2:24][CH:23]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])[CH2:22]1)(C1C=CC=CC=1)C1C=CC=CC=1.CO>ClCCCl>[ClH:1].[CH2:26]([O:25][CH:23]1[CH2:24][NH:21][CH2:22]1)[CH:27]([CH3:29])[CH3:28] |f:4.5|

Inputs

Step One
Name
Quantity
83 μL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
1-benzhydryl-3-isobutoxyazetidine
Quantity
175 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OCC(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated again to 70° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration to dryness
CUSTOM
Type
CUSTOM
Details
the crude mixture was triturated in pentane (2×5 mL)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil (98 mg, quantitative) which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
Cl.C(C(C)C)OC1CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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